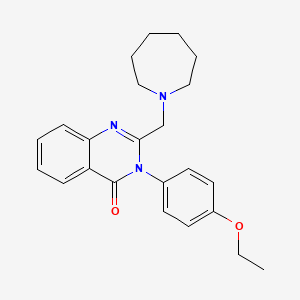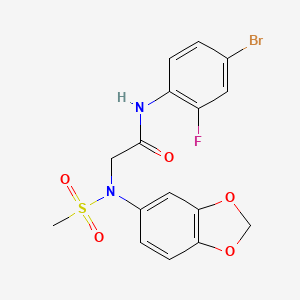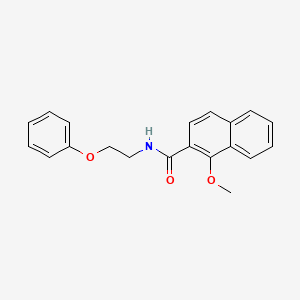![molecular formula C24H18N2O5 B4584689 4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)
4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their diverse chemical and physical properties. It features in various chemical reactions and has been studied for its molecular structure and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reduction, substitution, and condensation reactions. For instance, Hilpert, Hoesch, and Dreiding (1985) describe the reduction of similar compounds, leading to various deoxygenated products (Hilpert, Hoesch, & Dreiding, 1985). Additionally, Rodrigues, Martinho, and Afonso (2015) detail an experiment for synthesizing a biologically active oxazol-5(4H)-one, highlighting solvent-free conditions and high yields (Rodrigues, Martinho, & Afonso, 2015).
Molecular Structure Analysis
The molecular structure of such compounds has been analyzed through various spectroscopic techniques. For example, Gökce et al. (2014) conducted a study using FT-IR, micro-Raman, and UV–Vis spectroscopy to investigate the molecular structure of a related triazol-5-one molecule (Gökce et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as solvomercuration and transformation under acid catalysis, as explored by Fedotov et al. (2013) (Fedotov et al., 2013). Moreover, their reaction with different agents can lead to the formation of new compounds with diverse properties.
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial in determining the compound's applications in various fields. Studies like those by Nakamura, Uchiyama, and Ohwada (2003) offer insights into the synthesis of related compounds, shedding light on their chemical behavior (Nakamura, Uchiyama, & Ohwada, 2003).
Applications De Recherche Scientifique
Polymer Science Applications
In the realm of polymer science, the compound's derivatives have been investigated for their potential in reversible optical storage technologies. For instance, the study by Meng et al. (1996) on azo polymers emphasizes the cooperative motion of polar side groups in amorphous polymers. This research demonstrates the synthesis and copolymerization of related compounds to achieve high photoinduced birefringence, suggesting applications in optical data storage and processing Meng et al., 1996.
Synthetic Organic Chemistry
In synthetic organic chemistry, compounds with a similar backbone have been explored for their reactivity and transformation into other significant chemical structures. For example, Mazurov et al. (1985) obtained cis and trans isomers of 2-methyl-4-(o-nitrobenzylidene)oxazol-5-one, exploring their chemical transformations and spectral properties. This work contributes to the understanding of structural and reactivity aspects of such compounds, which can be fundamental in designing new synthetic pathways for pharmaceuticals and materials Mazurov et al., 1985.
Materials Science
In materials science, the focus has been on exploring the optical properties of derivatives for applications like two-photon absorption. Rodrigues et al. (2012) synthesized new fluorescent oxazolone derivatives with high two-photon absorption cross-sections. The introduction of electron-donating and electron-withdrawing groups creates a push-pull geometry, enhancing the material's optical properties for potential applications in nonlinear optics and fluorescence microscopy Rodrigues et al., 2012.
Catalysis
Catalysis is another area where related compounds have shown potential. The work by Zhang et al. (2017) on oxovanadium(V) complexes with hydrazone ligands, including structures related to the compound of interest, demonstrates their catalytic performance in the oxidation of styrene. These complexes have been shown to facilitate the peroxidative oxidation of styrene to benzaldehyde, highlighting their potential as catalysts in organic synthesis Zhang et al., 2017.
Propriétés
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(5-nitro-2-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-16-7-9-18(10-8-16)23-25-21(24(27)31-23)14-19-13-20(26(28)29)11-12-22(19)30-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSROHOMWMFPAON-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methylphenyl)-4-[(5-nitro-2-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)
![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)
![N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4584626.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B4584635.png)
![N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4584642.png)
![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)
![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)
![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)